3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one
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Overview
Description
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one is an organic compound with a complex structure that includes both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving pyridine derivatives.
Introduction of the Phenyl Group: This step often involves palladium-catalyzed cross-coupling reactions.
Incorporation of the Sulfur Groups: This can be done through nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur groups.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts and various ligands are often used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Desulfurized indolizine derivatives.
Substitution: Various substituted indolizine derivatives.
Scientific Research Applications
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one involves its interaction with various molecular targets. The sulfur atoms can form bonds with metal ions, which can affect enzyme activity. The indolizine core can interact with DNA or proteins, potentially leading to biological effects such as inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one
- 3-[(Sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one
- 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-(4-methylphenyl)indolizin-2(3H)-one
Uniqueness
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one is unique due to the presence of both methylsulfanyl and sulfanyl groups, which can provide distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups with the indolizine core makes it a versatile compound for various applications.
Properties
CAS No. |
74360-65-9 |
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Molecular Formula |
C16H13NOS2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
methyl 2-hydroxy-1-phenylindolizine-3-carbodithioate |
InChI |
InChI=1S/C16H13NOS2/c1-20-16(19)14-15(18)13(11-7-3-2-4-8-11)12-9-5-6-10-17(12)14/h2-10,18H,1H3 |
InChI Key |
JONIAYCRROSVEC-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=C(C(=C2N1C=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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